5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde
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Overview
Description
5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde is an organic compound with the molecular formula C12H7O3F3. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a furan ring bearing an aldehyde group.
Scientific Research Applications
5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: 5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid.
Reduction: 5-[2-(Trifluoromethoxy)phenyl]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid
- 5-[2-(Trifluoromethoxy)phenyl]-2-furanmethanol
- 2-(Trifluoromethoxy)benzaldehyde
Uniqueness
5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde is unique due to the presence of both the trifluoromethoxy group and the furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-11-4-2-1-3-9(11)10-6-5-8(7-16)17-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWIIGCXFJJHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352257 |
Source
|
Record name | 5-[2-(trifluoromethoxy)phenyl]-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-00-5 |
Source
|
Record name | 5-[2-(trifluoromethoxy)phenyl]-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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